molecular formula C14H11Cl2NO4 B7786745 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B7786745
M. Wt: 328.1 g/mol
InChI Key: OHOZTBLDWQPYER-UBKPWBPPSA-N
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Description

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyran-2-one core. One common approach is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity.

  • Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, if used as a drug, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

  • 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde

  • 2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-

  • 1,5-Disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines

Uniqueness: This compound is unique due to its specific substituents and the presence of the oxime group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZTBLDWQPYER-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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